Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H21N5O2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is substituted at the 4-position with a tert-butyl carboxylate group and at the 3-position with an aminopyrazinyl group .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate has been studied for its synthesis and structural characterization. For example, a related compound was synthesized and characterized using various spectroscopic techniques, and its molecular structure was confirmed by single crystal X-ray diffraction analysis (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- Biological activities of this compound derivatives have been assessed, including antibacterial and anthelmintic activities. For instance, one compound exhibited moderate anthelmintic activity (Kulkarni et al., 2016).
Crystallographic Studies
- Detailed crystallographic studies of this compound and its derivatives have been conducted to understand their molecular geometry and intermolecular interactions. This includes analysis of bond lengths, angles, and crystal packing (Mamat, Flemming, & Köckerling, 2012).
Pharmaceutical Intermediates
- Compounds like this compound serve as intermediates in the synthesis of biologically active compounds, such as benzimidazole derivatives (Ya-hu, 2010).
Stereoselective Reactions
- The compound has been involved in stereoselective reactions, such as asymmetric deprotonation, which are important in the synthesis of chiral intermediates for medicinal chemistry (McDermott, Campbell, & Ertan, 2008).
Pharmaceutical Research
- Derivatives of this compound have potential as pharmaceutical agents, with activities being explored in the context of anti-malarial and other medicinal properties (Cunico et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activities against both gram-positive and gram-negative strains .
Biochemical Pathways
Similar compounds have been known to interfere with bacterial cell wall synthesis or protein production .
Result of Action
Properties
IUPAC Name |
tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVMFRXXKIFECN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671892 | |
Record name | tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208542-95-3 | |
Record name | tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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